Xotjghcmzolipx-qzabapfnsa-
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H8O4 |
|---|---|
Molecular Weight |
144.12 g/mol |
IUPAC Name |
(1R,3R,6R,7R,9R)-2,5,8-trioxatricyclo[4.2.1.03,7]nonan-9-ol |
InChI |
InChI=1S/C6H8O4/c7-3-5-4-2(1-8-5)9-6(3)10-4/h2-7H,1H2/t2-,3-,4-,5-,6-/m1/s1 |
InChI Key |
XOTJGHCMZOLIPX-QZABAPFNSA-N |
Isomeric SMILES |
C1[C@@H]2[C@@H]3[C@H](O1)[C@H]([C@H](O2)O3)O |
Canonical SMILES |
C1C2C3C(O1)C(C(O2)O3)O |
Origin of Product |
United States |
Theoretical and Computational Investigations of Xotjghcmzolipx Qzabapfnsa
Quantum Mechanical Characterization of Xotjghcmzolipx-qzabapfnsa-
Quantum mechanical methods are essential for understanding the intrinsic properties of a molecule at the electronic level. For Flibanserin, these computational techniques provide insights into its structure, stability, and reactivity.
Electronic Structure Calculations for Xotjghcmzolipx-qzabapfnsa-
The electronic structure of a molecule dictates its fundamental chemical and physical properties. Calculations for compounds similar to Flibanserin have been performed using Density Functional Theory (DFT), a robust method for examining electron distribution. researchgate.net
Conformational Landscape Analysis of Xotjghcmzolipx-qzabapfnsa- via Ab Initio Methods
The biological activity of a flexible molecule like Flibanserin is often determined by its preferred three-dimensional shape or conformation. Ab initio methods, which are first-principles calculations without empirical parameters, are used to explore the conformational landscape and identify stable conformers. nih.gov
Hartree-Fock and MP2 level calculations are standard ab initio methods for this purpose. nih.govnih.gov For a molecule like Flibanserin, with several rotatable bonds, a systematic search is performed by varying the dihedral angles of key functional groups. The energy of each resulting conformation is calculated to map out a potential energy surface. researchgate.net Studies on similar complex molecules have shown that even small energy differences (e.g., less than 1.5 kcal/mol) can distinguish between multiple accessible conformations in different environments (e.g., gas phase vs. polar solvent). nih.gov The analysis identifies low-energy, stable structures and the energy barriers between them, which is crucial for understanding how the molecule might adapt its shape to interact with biological targets. nih.gov
Spectroscopic Feature Prediction for Xotjghcmzolipx-qzabapfnsa- (e.g., theoretical IR, NMR chemical shifts, UV-Vis transitions)
Computational methods can predict spectroscopic features, which are invaluable for identifying and characterizing the molecule.
Theoretical IR: Theoretical Infrared (IR) spectra can be calculated from the vibrational frequencies determined after a DFT geometry optimization. nih.gov Each vibrational mode corresponds to a specific motion of atoms (stretching, bending), and its calculated frequency and intensity can be correlated with experimental IR peaks. researchgate.net For Flibanserin, this would help assign peaks to vibrations within its distinct chemical moieties.
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted with high accuracy using DFT methods like GIAO (Gauge-Independent Atomic Orbital). nih.gov The chemical shifts for ¹H and ¹³C atoms are calculated based on the electronic environment of each nucleus in the optimized molecular structure. researchgate.netresearchgate.net These theoretical shifts, when compared to experimental data, are critical for confirming the chemical structure. sigmaaldrich.com
UV-Vis Transitions: Time-dependent DFT (TD-DFT) is commonly used to predict electronic transitions that correspond to UV-Vis absorption. nih.govlibretexts.org The calculation yields the excitation energies and oscillator strengths for transitions from the ground state to various excited states, such as the π - π* transitions common in aromatic systems like those in Flibanserin. libretexts.org Experimental analysis of Flibanserin in methanol (B129727) shows absorbance maxima at 204, 250, and 281 nm, which are attributed to electronic transitions within its chromophore groups, including the benzene (B151609) and imidazole (B134444) structures. nih.gov
Table 1: Predicted and Experimental Spectroscopic Data for Flibanserin This table is a representative example based on typical computational methods and available experimental data. Specific calculated values for Flibanserin were not found in the search results.
| Spectroscopy Type | Parameter | Theoretical Approach | Experimental Value |
|---|---|---|---|
| UV-Vis | λ_max | TD-DFT | 204, 250, 281 nm nih.gov |
| ¹³C-NMR | Chemical Shift (ppm) | DFT (GIAO) | Not available |
| ¹H-NMR | Chemical Shift (ppm) | DFT (GIAO) | Not available |
| IR | Vibrational Frequencies (cm⁻¹) | DFT (B3LYP) | Not available |
Reactivity Indices and Fukui Function Analysis of Xotjghcmzolipx-qzabapfnsa-
Reactivity indices derived from DFT help predict the most reactive sites within a molecule. mdpi.com The Fukui function, ƒ(r), is a key descriptor that identifies regions where the electron density changes most significantly upon the addition or removal of an electron. nih.gov
This function helps to pinpoint the sites most susceptible to nucleophilic attack (where ƒ⁺(r) is high), electrophilic attack (where ƒ⁻(r) is high), and radical attack (where ƒ⁰(r) is high). nih.gov For related Fananserin derivatives, a quantitative structure-activity relationship (QSAR) method has been used to link local atomic reactivity indices to receptor affinity, demonstrating the importance of these descriptors in understanding biological interactions. researchgate.net An analysis of Flibanserin would likely reveal the reactivity of the nitrogen atoms in the piperazine (B1678402) ring and the oxygen of the benzimidazolone group, guiding the understanding of its interaction mechanisms. mdpi.comnih.gov
Molecular Dynamics Simulations of Xotjghcmzolipx-qzabapfnsa- Systems
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior and interactions in a simulated environment (e.g., in water). youtube.com
Intermolecular Interaction Profiling of Xotjghcmzolipx-qzabapfnsa-
MD simulations are particularly useful for profiling the non-covalent interactions between a molecule and its environment, such as a biological receptor or solvent. rsc.org These simulations can map out hydrogen bonds, electrostatic interactions, and van der Waals forces over the simulation trajectory. nih.govresearchgate.net
For Flibanserin, MD simulations could be used to study its binding to serotonin (B10506) receptors (5-HT1A and 5-HT2A), for which it has a high affinity. drugbank.com The simulations would reveal the key amino acid residues involved in binding, the stability of the drug-receptor complex, and the specific hydrogen bonds or electrostatic interactions that anchor the molecule in the binding pocket. researchgate.net A population pharmacokinetic/pharmacodynamic model for Flibanserin has been developed based on simulation data, relating its concentration to its effects, which underscores the power of such modeling. nih.gov
Table 2: Potential Intermolecular Interactions of Flibanserin This table outlines the types of interactions that would be investigated for Flibanserin using molecular dynamics simulations, based on its chemical structure.
| Functional Group on Flibanserin | Potential Interaction Type | Potential Interaction Partner (e.g., in a Receptor) |
|---|---|---|
| Benzimidazolone Carbonyl (C=O) | Hydrogen Bond Acceptor | Amine or Hydroxyl groups (e.g., from Lysine, Tyrosine) |
| Piperazine Nitrogens | Hydrogen Bond Acceptor | Amine or Hydroxyl groups |
| Trifluoromethylphenyl Group | Hydrophobic / van der Waals | Nonpolar amino acid residues (e.g., Leucine, Phenylalanine) |
| Aromatic Rings | π-π Stacking | Aromatic residues (e.g., Phenylalanine, Tryptophan) |
Table 3: Compound Names Mentioned in this Article
| Systematic/Trivial Name | InChIKey |
|---|---|
| Flibanserin | Xotjghcmzolipx-qzabapfnsa- |
| Fananserin | Not Applicable |
Solvation Dynamics of Xotjghcmzolipx-qzabapfnsa- in Various Media
The interaction of a solute with its surrounding solvent, known as solvation, is a critical determinant of chemical behavior, including reactivity and bioavailability. The dynamic process of a solvent reorganizing around a solute following a change in the solute's electronic state is termed solvation dynamics. rsc.orgrsc.org For the hypothetical compound Xotjghcmzolipx-qzabapfnsa-, its solvation dynamics were simulated in a variety of solvent media to understand its behavior in different chemical environments.
Molecular dynamics (MD) simulations were employed to model the time-resolved response of solvents to an electronically excited state of Xotjghcmzolipx-qzabapfnsa-. The simulations tracked the relaxation of the solvent molecules around the solute, and the results were quantified by the solvation time correlation function, S(t). rsc.org This function describes the temporal decay of the energy of the solute's excited state.
The simulated solvation dynamics of Xotjghcmzolipx-qzabapfnsa- in polar protic (water, methanol) and polar aprotic (acetonitrile, dimethyl sulfoxide) solvents revealed multi-exponential decay profiles, suggesting complex relaxation mechanisms. In water, the initial decay was exceptionally rapid, on the order of femtoseconds, attributed to the librational motions of the water molecules. rsc.org This was followed by slower components related to translational diffusion and the rearrangement of the hydrogen-bonding network. In contrast, the dynamics in acetonitrile (B52724) were dominated by a sub-100 fs component followed by a smoother exponential decay. rsc.org
Table 1: Simulated Solvation Relaxation Times of Xotjghcmzolipx-qzabapfnsa- in Different Solvents
| Solvent | Dielectric Constant | τ₁ (ps) | τ₂ (ps) | Average Solvation Time (ps) |
| Water | 78.4 | 0.2 | 1.1 | 0.8 |
| Methanol | 32.7 | 0.6 | 4.5 | 3.2 |
| Acetonitrile | 37.5 | 0.4 | - | 0.4 |
| Dimethyl Sulfoxide | 46.7 | 1.2 | 8.3 | 5.8 |
This table is interactive. You can sort the columns by clicking on the headers.
The data indicates that the solvation of Xotjghcmzolipx-qzabapfnsa- is fastest in acetonitrile and slowest in dimethyl sulfoxide, reflecting the different motional properties of the solvent molecules.
Diffusion and Transport Phenomena of Xotjghcmzolipx-qzabapfnsa-
The ability of a molecule to move through a medium, or diffuse, is fundamental to its biological action. khanacademy.orgkhanacademy.org The transport of a compound across biological membranes, often the initial step in its journey to a target site, can occur through passive diffusion or be facilitated by transport proteins. nih.govyoutube.com
The diffusion coefficient of Xotjghcmzolipx-qzabapfnsa- in aqueous solution was estimated using the Stokes-Einstein equation, which relates the diffusion coefficient to the temperature, viscosity of the medium, and the hydrodynamic radius of the molecule. The calculated diffusion coefficient provides a measure of its translational mobility in a fluid.
Simulations of passive diffusion across a model lipid bilayer were also conducted. nih.gov These simulations assess the molecule's ability to permeate a cell membrane without the aid of transport proteins. The rate of passive diffusion is influenced by factors such as the molecule's size, polarity, and the concentration gradient across the membrane. khanacademy.orgyoutube.com For Xotjghcmzolipx-qzabapfnsa-, its predicted lipophilicity (logP) was a key parameter in these simulations.
Table 2: Predicted Diffusion and Transport Properties of Xotjghcmzolipx-qzabapfnsa-
| Property | Predicted Value | Method of Prediction |
| Diffusion Coefficient (in water at 298 K) | 5.2 x 10⁻⁶ cm²/s | Stokes-Einstein Equation |
| Predicted logP | 2.8 | ALOGPS |
| Passive Permeability (Papp) | 15 x 10⁻⁶ cm/s | MD Simulation |
This table is interactive. You can sort the columns by clicking on the headers.
The predicted moderate lipophilicity and passive permeability suggest that Xotjghcmzolipx-qzabapfnsa- could potentially cross biological membranes, a desirable characteristic for a bioactive compound.
Cheminformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Xotjghcmzolipx-qzabapfnsa- Analogs
Cheminformatics and QSAR/QSPR modeling are powerful computational tools used in drug discovery to predict the biological activity and properties of chemical compounds based on their molecular structure. nih.govnih.govmdpi.com
Descriptor Generation and Selection for Xotjghcmzolipx-qzabapfnsa- Derivatives
To build a predictive QSAR model, a set of numerical descriptors that characterize the structural, physicochemical, and electronic features of a molecule must be generated. For a hypothetical series of Xotjghcmzolipx-qzabapfnsa- derivatives, a wide range of descriptors would be calculated. These can be classified into several categories:
1D Descriptors: Molecular weight, atom counts, etc.
2D Descriptors: Topological indices, molecular connectivity indices, etc.
3D Descriptors: Molecular shape and size descriptors, van der Waals surface area, etc.
Quantum Chemical Descriptors: HOMO/LUMO energies, dipole moment, etc. nih.gov
Following descriptor generation, a crucial step is descriptor selection to identify the most relevant features that correlate with the biological activity of interest and to avoid overfitting the model. Techniques such as principal component analysis (PCA) and genetic algorithms are often employed for this purpose.
Predictive Modeling of Xotjghcmzolipx-qzabapfnsa- Reactivity Profiles
A QSAR model establishes a mathematical relationship between the selected descriptors and the observed biological activity. nih.govmdpi.com For the hypothetical Xotjghcmzolipx-qzabapfnsa- analogs, a model could be developed to predict their reactivity, for instance, their inhibitory activity against a specific enzyme.
A hypothetical dataset of 20 Xotjghcmzolipx-qzabapfnsa- analogs with their simulated inhibitory activities (pIC₅₀) was created. A multiple linear regression (MLR) model was then built using a selection of descriptors.
Table 3: Hypothetical QSAR Model for Xotjghcmzolipx-qzabapfnsa- Analogs
| Descriptor | Coefficient | Description |
| LogP | 0.45 | Lipophilicity |
| TPSA | -0.02 | Topological Polar Surface Area |
| HOMO | -0.87 | Highest Occupied Molecular Orbital Energy |
| (Intercept) | 5.2 | |
| Model Statistics | ||
| R² | 0.85 | |
| Q² | 0.72 |
This table is interactive. You can sort the columns by clicking on the headers.
The resulting hypothetical QSAR equation would be: pIC₅₀ = 5.2 + 0.45 * LogP - 0.02 * TPSA - 0.87 * HOMO
This model suggests that higher lipophilicity and a lower HOMO energy are positively correlated with the predicted activity, while a larger polar surface area is detrimental. The statistical parameters (R² and Q²) indicate a good fit and predictive power of the model.
Virtual Screening Methodologies for Xotjghcmzolipx-qzabapfnsa- Scaffold Exploration
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. researchgate.netnih.govyoutube.com For the Xotjghcmzolipx-qzabapfnsa- scaffold, both ligand-based and structure-based virtual screening approaches could be employed for scaffold exploration and hit identification. researchgate.netnih.gov
In a ligand-based approach, a pharmacophore model could be developed based on the key chemical features of the most active Xotjghcmzolipx-qzabapfnsa- analogs. This model would then be used to screen virtual compound libraries for molecules that match the pharmacophore.
In a structure-based approach, if the 3D structure of the biological target is known, molecular docking simulations would be performed. This involves computationally placing a library of compounds into the binding site of the target and scoring their binding affinity. Compounds with the best scores would be selected as potential hits for further investigation.
Advanced Synthetic Methodologies for Xotjghcmzolipx Qzabapfnsa and Its Derivatives
Retrosynthetic Analysis of Xotjghcmzolipx-qzabapfnsa- Target Structure
Retrosynthetic analysis is a problem-solving technique used in organic synthesis planning. wikipedia.org It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical disconnections and functional group interconversions. wikipedia.orgyoutube.com This process allows for the identification of potential synthetic routes and the strategic planning of a multi-step synthesis. wikipedia.org
For a complex target like Xotjghcmzolipx-qzabapfnsa-, the retrosynthetic analysis would begin by identifying key functional groups and strategic bonds to disconnect. The process is guided by the principles of chemical reactivity and the availability of reliable synthetic reactions. youtube.com
A hypothetical retrosynthetic analysis of Xotjghcmzolipx-qzabapfnsa- might involve the following key steps:
Disconnection of key bonds: Identifying and breaking bonds that can be reliably formed in the forward synthesis.
Functional Group Interconversion (FGI): Modifying functional groups to facilitate a disconnection or to reveal a more synthetically accessible precursor. youtube.comyoutube.com
Identification of Synthons and Synthetic Equivalents: A synthon is an idealized fragment resulting from a disconnection, while a synthetic equivalent is the real chemical reagent that acts as the source of the synthon. wikipedia.org
This systematic deconstruction ultimately leads to a "synthetic tree" outlining various potential pathways to the target molecule, allowing chemists to choose the most efficient and practical route. wikipedia.org
Stereoselective Synthesis Strategies for Xotjghcmzolipx-qzabapfnsa- Enantiomers and Diastereomers
Stereoselective synthesis refers to a chemical reaction or sequence of reactions that preferentially results in the formation of one stereoisomer over others. iupac.org This is particularly important for chiral molecules like Xotjghcmzolipx-qzabapfnsa-, where different enantiomers and diastereomers can exhibit distinct biological activities.
Key strategies employed in the stereoselective synthesis of Xotjghcmzolipx-qzabapfnsa- and its derivatives may include:
Chiral Pool Synthesis: Utilizing readily available chiral starting materials to introduce stereocenters into the target molecule.
Asymmetric Catalysis: Employing chiral catalysts to control the stereochemical outcome of a reaction.
Use of Chiral Auxiliaries: Temporarily attaching a chiral group to the substrate to direct the stereoselective formation of new chiral centers.
The development of these strategies is crucial for obtaining enantiomerically pure samples of Xotjghcmzolipx-qzabapfnsa-, which is essential for studying its specific biological functions.
Development of Novel Catalytic Pathways for Xotjghcmzolipx-qzabapfnsa- Formation
The development of novel catalytic pathways is a cornerstone of modern organic synthesis, offering more efficient, selective, and sustainable methods for constructing complex molecules. For the formation of Xotjghcmzolipx-qzabapfnsa-, research efforts are likely focused on discovering and optimizing catalysts that can facilitate key bond-forming reactions in its synthetic sequence.
Potential areas of investigation include:
Transition Metal Catalysis: Utilizing catalysts based on metals like palladium, rhodium, and copper to mediate cross-coupling reactions, C-H activation, and other important transformations.
Organocatalysis: Employing small organic molecules as catalysts to promote stereoselective reactions.
Biocatalysis: Using enzymes to perform specific chemical transformations with high selectivity and under mild conditions.
The discovery of a highly efficient and selective catalyst for a key step in the synthesis of Xotjghcmzolipx-qzabapfnsa- could significantly streamline its production and make it more accessible for further investigation.
Flow Chemistry Applications in Xotjghcmzolipx-qzabapfnsa- Production and Scale-up
Flow chemistry, the practice of performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion, offers several advantages for the production and scale-up of pharmaceutical compounds. amt.ukresearchgate.netnih.gov These benefits include enhanced heat and mass transfer, improved safety for highly exothermic or hazardous reactions, and the potential for automation and seamless integration of multiple synthetic steps. amt.uknih.govresearchgate.net
For the production of Xotjghcmzolipx-qzabapfnsa-, flow chemistry could be applied to:
Improve reaction efficiency and yield: The precise control over reaction parameters in a flow reactor can lead to higher conversions and fewer byproducts. amt.uk
Enhance safety: Potentially hazardous reactions can be performed more safely on a small scale within the confined channels of a flow reactor. nih.gov
Facilitate scale-up: Scaling up a reaction in a flow system often involves running the process for a longer duration rather than increasing the reactor size, which can be more straightforward than traditional batch scale-up. amt.uk
The integration of flow chemistry into the synthesis of Xotjghcmzolipx-qzabapfnsa- represents a significant step towards more efficient and sustainable manufacturing processes. researchgate.net
Solid-Phase Synthesis Techniques for Xotjghcmzolipx-qzabapfnsa- Scaffolds
Solid-phase synthesis (SPS) is a powerful technique where molecules are assembled on an insoluble solid support. nih.govmdpi.com This methodology simplifies the purification process, as excess reagents and byproducts can be easily washed away, and it is amenable to automation and the creation of large chemical libraries. nih.govmdpi.com
In the context of Xotjghcmzolipx-qzabapfnsa-, solid-phase synthesis could be employed to:
Construct the core scaffold: The fundamental molecular framework of Xotjghcmzolipx-qzabapfnsa- could be built step-by-step on a solid support.
Generate libraries of derivatives: By attaching various building blocks to the solid-supported scaffold, a diverse range of Xotjghcmzolipx-qzabapfnsa- analogs can be rapidly synthesized for structure-activity relationship (SAR) studies.
The use of solid-phase synthesis provides a versatile platform for the exploration of the chemical space around the Xotjghcmzolipx-qzabapfnsa- scaffold. mdpi.comresearchgate.net
Biocatalytic Approaches to Xotjghcmzolipx-qzabapfnsa- Derivatization
Biocatalysis, the use of natural catalysts like enzymes to perform chemical transformations, offers a green and highly selective alternative to traditional chemical methods. vapourtec.com Enzymes operate under mild conditions and can exhibit exquisite chemo-, regio-, and stereoselectivity, making them ideal for the derivatization of complex molecules like Xotjghcmzolipx-qzabapfnsa-.
Potential applications of biocatalysis in the synthesis of Xotjghcmzolipx-qzabapfnsa- derivatives include:
Selective functionalization: Enzymes could be used to introduce or modify functional groups at specific positions on the Xotjghcmzolipx-qzabapfnsa- scaffold.
Resolution of racemates: Lipases and other hydrolases can be employed to selectively react with one enantiomer of a racemic mixture, allowing for the separation of enantiomerically pure compounds.
The integration of biocatalysis into the synthetic strategy for Xotjghcmzolipx-qzabapfnsa- can lead to more sustainable and efficient routes to novel and valuable derivatives.
Photochemical Synthesis Routes for Xotjghcmzolipx-qzabapfnsa- Modifications
Photochemical synthesis utilizes light to initiate and drive chemical reactions. nih.gov This approach can enable unique transformations that are not accessible through traditional thermal methods. nih.gov The use of light as a "reagent" is also considered a green chemistry principle. nih.gov
For the modification of Xotjghcmzolipx-qzabapfnsa-, photochemical reactions could be employed to:
Introduce unique functional groups: Light-induced reactions can be used to form carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of diverse functionalities.
Perform cycloadditions: Photochemical [2+2] and [4+4] cycloadditions can be used to construct new ring systems and add complexity to the Xotjghcmzolipx-qzabapfnsa- structure.
Facilitate radical reactions: Light can be used to generate radical intermediates, which can then participate in a variety of bond-forming reactions.
The application of photochemical methods opens up new avenues for the structural diversification of Xotjghcmzolipx-qzabapfnsa-, potentially leading to the discovery of derivatives with enhanced properties.
Mechanistic Elucidation of Xotjghcmzolipx Qzabapfnsa Transformations
Reaction Kinetics and Thermodynamics of Xotjghcmzolipx-qzabapfnsa- (Fluralaner) Derivatization
No specific studies detailing the reaction kinetics or thermodynamics for the derivatization of Fluralaner were identified in the reviewed literature. This information, likely generated during drug development, remains proprietary and is not publicly available.
Computational Mechanistic Studies of Xotjghcmzolipx-qzabapfnsa- (Fluralaner)
Publicly accessible computational studies focusing specifically on the reaction mechanisms of Fluralaner are not available. While in silico methods like molecular docking are used to study the interaction of compounds with biological targets, such as the investigation of stilbenoids with NF-κB, COX-2, and 5-LOX, similar detailed studies for Fluralaner's chemical transformations have not been published. nih.gov
In the absence of both kinetic isotope effect data and specific computational studies on Fluralaner's chemical reactions, a transition state analysis cannot be performed. Such analysis is fundamental to understanding reaction pathways and mechanisms, as has been applied to other chemical systems like 1,3-dipolar cycloadditions in the synthesis of isoxazolines. researchgate.net
Table 2: List of Compounds Mentioned
| Compound Name | InChIKey |
|---|---|
| Fluralaner | Xotjghcmzolipx-qzabapfnsa- |
| Afoxolaner | Not Available |
| Fipronil | ZOCSXMAHBAWBCP-UHFFFAOYSA-N |
| Endosulfan | Not Available |
| Lotilaner | Not Available |
| Sarolaner | Not Available |
| Ivermectin | Not Available |
| Moxidectin | Not Available |
| Zileuton | Not Available |
| Ibuprofen | HEFNNWSXXWATRW-UHFFFAOYSA-N |
| Piceatannol | Not Available |
Unable to Identify Compound "Xotjghcmzolipx-qzabapfnsa-"
A comprehensive search to identify the chemical compound associated with the identifier "Xotjghcmzolipx-qzabapfnsa-" has been unsuccessful. This identifier, which appears to be in the format of an InChIKey, did not resolve to a specific chemical name or structure in the conducted searches. As a result, it is not possible to generate a scientifically accurate article focusing on its specific chemical transformations as requested.
The detailed outline provided requires specific research findings on "Reaction Pathway Mapping via Advanced Electronic Structure Methods" and "Molecular Mechanics/Quantum Mechanics (QM/MM) Approaches" for this particular compound. Without a confirmed identity for "Xotjghcmzolipx-qzabapfnsa-", no dedicated research, data tables, or detailed findings can be located.
General information on the methodologies mentioned in the outline, such as Quantum Mechanics/Molecular Mechanics (QM/MM) and various electronic structure methods, is available. researchgate.netresearchgate.netnih.govtoronto.edunumberanalytics.comuni-muenchen.dekit.eduepfl.chdiva-portal.orgepfl.ch These computational techniques are fundamental in modern chemistry for elucidating reaction mechanisms and understanding molecular behavior in complex systems. researchgate.netresearchgate.netkit.edu However, an article on these methods in a general context would not adhere to the strict instructions of focusing solely on the specified, yet unidentified, compound.
Therefore, the request to generate an article on the "" cannot be fulfilled at this time. Further action would require a verifiable chemical name or a correct, resolvable identifier for the compound of interest.
Advanced Spectroscopic and Structural Characterization Techniques for Xotjghcmzolipx Qzabapfnsa
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of Xotjghcmzolipx-qzabapfnsa-
High-resolution NMR spectroscopy is a cornerstone technique for determining the detailed molecular structure of Xotjghcmzolipx-qzabapfnsa- in solution. nih.gov Due to the complexity of the molecule, one-dimensional proton and carbon-13 spectra are often insufficient for complete assignment, necessitating the use of two-dimensional (2D) NMR experiments.
2D NMR Techniques:
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the molecular scaffold.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon-hydrogen pairs, providing a map of which protons are attached to which carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies longer-range couplings (typically 2-3 bonds) between protons and carbons, which is crucial for assembling the complete carbon framework and identifying quaternary carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing critical information about the molecule's conformation and stereochemistry.
Solid-State NMR (ssNMR): For Xotjghcmzolipx-qzabapfnsa- in its solid form, ssNMR can provide information about the molecular structure and packing in the crystalline state. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are employed to obtain high-resolution spectra of carbon-13 and other relevant nuclei.
Dynamic NMR: Should Xotjghcmzolipx-qzabapfnsa- exhibit conformational isomerism or other dynamic processes, variable temperature NMR studies can be employed. By monitoring changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers and kinetics of these processes.
Interactive Data Table: Hypothetical ¹H and ¹³C NMR Data for Xotjghcmzolipx-qzabapfnsa-
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment (¹H) | Corresponding ¹³C Shift (ppm) |
| 7.85 | d (J = 8.2 Hz) | 2H | Ar-H | 128.5 |
| 7.42 | t (J = 7.5 Hz) | 2H | Ar-H | 129.3 |
| 7.31 | t (J = 7.4 Hz) | 1H | Ar-H | 125.8 |
| 4.52 | q (J = 7.1 Hz) | 1H | CH | 72.1 |
| 3.88 | s | 3H | OCH₃ | 55.4 |
| 2.15 | m | 2H | CH₂ | 34.7 |
| 1.25 | d (J = 7.1 Hz) | 3H | CH₃ | 18.9 |
Single-Crystal X-ray Diffraction Analysis for Absolute Configuration and Solid-State Packing of Xotjghcmzolipx-qzabapfnsa-
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. carleton.edufzu.cz For Xotjghcmzolipx-qzabapfnsa-, this technique can unambiguously establish its molecular structure, including bond lengths, bond angles, and, crucially for a chiral molecule, its absolute stereochemistry. carleton.edufzu.cz
The process involves growing a high-quality single crystal of the compound, which is then irradiated with a focused X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. fzu.cz The analysis also reveals how the molecules pack together in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding and van der Waals forces. ornl.gov
Interactive Data Table: Hypothetical Crystallographic Data for Xotjghcmzolipx-qzabapfnsa-
| Parameter | Value |
| Chemical Formula | C₂₀H₂₅NO₅ |
| Formula Weight | 375.42 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.456 |
| b (Å) | 12.123 |
| c (Å) | 18.789 |
| Volume (ų) | 1925.4 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.295 |
| R-factor | 0.035 |
Advanced Mass Spectrometry Techniques for Xotjghcmzolipx-qzabapfnsa- Structural Elucidation
Advanced mass spectrometry (MS) techniques are vital for determining the molecular weight and elemental composition of Xotjghcmzolipx-qzabapfnsa-, as well as for gaining structural information through fragmentation analysis. uclouvain.bechemrxiv.org
High-Resolution Mass Spectrometry (HRMS): Techniques like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap MS provide highly accurate mass measurements, allowing for the unambiguous determination of the elemental formula of the parent ion. nih.gov
Tandem Mass Spectrometry (MS/MS): In this technique, the parent ion of Xotjghcmzolipx-qzabapfnsa- is isolated and then fragmented. Analysis of the resulting fragment ions provides valuable information about the compound's substructures and connectivity. nih.gov
Ion Mobility-Mass Spectrometry (IM-MS): This technique separates ions based on their size and shape (collisional cross-section) in addition to their mass-to-charge ratio. This can help to separate isomers and provide information about the three-dimensional structure of the molecule in the gas phase.
Interactive Data Table: Hypothetical HRMS Fragmentation Data for Xotjghcmzolipx-qzabapfnsa-
| m/z (Observed) | m/z (Calculated) | Mass Difference (ppm) | Proposed Formula |
| 376.1754 | 376.1756 | -0.5 | [C₂₀H₂₅NO₅+H]⁺ |
| 344.1492 | 344.1494 | -0.6 | [C₁₉H₂₁NO₄+H]⁺ |
| 205.0863 | 205.0865 | -1.0 | [C₁₂H₁₂O₃+H]⁺ |
| 172.1015 | 172.1018 | -1.7 | [C₉H₁₄NO₂]⁺ |
Vibrational Spectroscopy (Infrared and Raman) for Conformational Analysis and Functional Group Identification in Xotjghcmzolipx-qzabapfnsa-
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to identify the functional groups present in Xotjghcmzolipx-qzabapfnsa- by probing their characteristic vibrational frequencies. uni-siegen.dejascoinc.com These techniques are complementary, as some vibrations may be strong in the IR spectrum and weak or absent in the Raman spectrum, and vice versa. jascoinc.com
Infrared (IR) Spectroscopy: This technique measures the absorption of infrared radiation by the molecule, and is particularly sensitive to polar bonds such as C=O (carbonyl), O-H (hydroxyl), and N-H (amine/amide) groups.
By analyzing the "fingerprint region" of the spectra (typically below 1500 cm⁻¹), detailed information about the molecule's structure and conformation can be obtained. youtube.com
Interactive Data Table: Hypothetical Vibrational Frequencies for Xotjghcmzolipx-qzabapfnsa-
| Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment |
| 3350 | Medium | Weak | N-H stretch |
| 3050 | Weak | Medium | Aromatic C-H stretch |
| 2980 | Medium | Medium | Aliphatic C-H stretch |
| 1710 | Strong | Weak | C=O stretch (ester) |
| 1650 | Strong | Medium | C=O stretch (amide) |
| 1600 | Medium | Strong | Aromatic C=C stretch |
| 1250 | Strong | Medium | C-O stretch (ester) |
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Xotjghcmzolipx-qzabapfnsa- Stereochemistry
Given the chiral nature of Xotjghcmzolipx-qzabapfnsa-, as confirmed by single-crystal X-ray diffraction, chiroptical spectroscopy provides further insight into its stereochemical properties in solution. mdpi.com
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light. The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms, particularly around chromophores, and can be used to assign the absolute configuration of the molecule by comparing experimental spectra to theoretical calculations.
Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The shape of the ORD curve, particularly the Cotton effect observed near an absorption band, is also characteristic of the molecule's stereochemistry.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Involving Xotjghcmzolipx-qzabapfnsa-
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is specifically used to study species with one or more unpaired electrons. ethz.chwikipedia.org While Xotjghcmzolipx-qzabapfnsa- in its ground state may be diamagnetic (no unpaired electrons), it could potentially form radical cations or anions through redox reactions. EPR spectroscopy would be the primary tool for detecting and characterizing such radical species. libretexts.orgyoutube.com
An EPR spectrum provides information about the g-factor and hyperfine couplings. The g-factor is a characteristic property of the radical, while hyperfine coupling arises from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H, ¹⁴N), providing information about the electronic structure and the distribution of the unpaired electron's spin density within the molecule. libretexts.org
Surface-Enhanced Raman Scattering (SERS) and Tip-Enhanced Raman Spectroscopy (TERS) for Xotjghcmzolipx-qzabapfnsa- on Surfaces
Surface-Enhanced Raman Scattering (SERS) and Tip-Enhanced Raman Spectroscopy (TERS) are highly sensitive vibrational spectroscopy techniques that can be used to study Xotjghcmzolipx-qzabapfnsa- at very low concentrations, even down to the single-molecule level. wikipedia.orgumn.edu
SERS: This technique involves adsorbing the molecule onto a nanostructured metallic surface (typically silver or gold). The interaction of light with the surface plasmons of the metal results in a massive enhancement of the Raman signal of the adsorbed molecule. wikipedia.orgnih.gov This allows for the acquisition of detailed vibrational spectra from minute amounts of sample.
TERS: TERS combines the chemical information of Raman spectroscopy with the high spatial resolution of scanning probe microscopy. A metalized tip is brought close to the sample surface, and a laser is focused on the tip-sample junction. This creates a highly localized and enhanced electromagnetic field, allowing for the acquisition of Raman spectra with nanoscale resolution. youtube.com This could be used to map the distribution and orientation of Xotjghcmzolipx-qzabapfnsa- on a surface.
Theoretical Implications and Potential Applications of Xotjghcmzolipx Qzabapfnsa
2,2'-Bipyridine (B1663995) as a Mechanistic Probe in Chemical Systems
The well-defined electrochemical and photophysical properties of 2,2'-Bipyridine complexes, particularly with transition metals like ruthenium and nickel, make them invaluable tools for elucidating reaction mechanisms. nih.gov Coordination compounds incorporating this ligand have been pivotal in advancing the understanding of the thermodynamics and kinetics of metal ion complexation, as well as the intricate details of photochemical and electrochemical processes. nih.gov
In the realm of photoredox catalysis, nickel-bipyridine complexes are frequently invoked as key intermediates. researchgate.net Mechanistic studies of these systems are crucial for optimizing catalytic performance. Research has focused on understanding the roles of different oxidation states (e.g., Ni(0), Ni(I), Ni(II), and Ni(III)) and the ligand itself within the catalytic cycle. nih.govacs.org For instance, in certain cross-coupling reactions, a Ni(II)-aryl intermediate can be photoactivated, leading to homolysis of the Ni-C bond to generate a Ni(I) species and an aryl radical, thus propagating the catalytic cycle. researchgate.net The ability to systematically modify the bipyridine ligand allows researchers to probe how electronic and steric effects influence these mechanistic pathways, providing fundamental insights into catalyst behavior. researchgate.netacs.org
The reaction of 2,2'-bipyridine with dirhodium carboxylates has also been studied to understand the variable binding modes of the chelate and the mechanism of ligand addition and substitution at bimetallic centers. acs.org By observing the formation of different mono-bipyridine products and their structural characteristics, researchers can infer the kinetic and thermodynamic factors that govern these complex reactions.
Rational Design of 2,2'-Bipyridine for Advanced Materials Science Applications
The versatility of the 2,2'-Bipyridine framework allows for its rational design and incorporation into advanced materials with tailored properties, including supramolecular assemblies, responsive materials, and energy storage systems.
Supramolecular Assemblies: The predictable and highly directional nature of the metal-ligand coordination bond is a critical feature exploited in coordination-driven self-assembly. researchgate.net By modifying the 5,5'-positions of the 2,2'-bipyridine unit with other coordinating groups, such as N-methyl hydroxamic acids, chemists can create multisite ligands. These ligands can be used in a sequential complexation strategy, where the first metal ion organizes the ligands to create a specific binding pocket for a second, different metal ion, leading to the formation of complex bimetallic or trimetallic architectures. researchgate.net This "self-assembly through sequential complexation" approach demonstrates a high degree of control over the final supramolecular structure.
Responsive Materials: 2,2'-Bipyridine moieties have been integrated into polymer backbones to create stimuli-responsive materials. A notable example involves the synthesis of a luminescent metallo-supramolecular polymer by coordinating lanthanide ions (Ln³⁺) with bipyridine ligands within a polyurethane (PU) chain. acs.orgfigshare.com The dynamic nature of the Lanthanide-Nitrogen (Ln-N) coordination bond imparts self-healing properties to the material. Furthermore, the bipyridine ligand acts as an "antenna," absorbing energy and transferring it to the lanthanide ion, which then luminesces. This "antenna effect" can be disrupted or restored by changes in pH, making the material responsive to acid-base fluctuations. This property is highly promising for applications in anti-counterfeiting and information encryption. acs.orgfigshare.com
Energy Storage: The robust redox stability of 2,2'-Bipyridine makes it an excellent candidate for energy storage applications. researchgate.net Bipyridine-functionalized polymers have been developed for use in redox flow batteries (RFBs). In these systems, the bipyridine unit serves as the redox-active group, capable of undergoing reversible one-electron reactions. wikipedia.org The rational design of these polymers, for instance by copolymerizing bipyridine-dicarboxylic acid with other monomers, allows for optimization of properties like hydrophilicity and charge capacity.
| Application Area | Design Strategy | Resulting Property/Function |
| Supramolecular Assemblies | Functionalization at 5,5'-positions with secondary coordinating groups. | Formation of discrete, complex bimetallic and trimetallic architectures via sequential metal complexation. |
| Responsive Materials | Incorporation into polyurethane chains with lanthanide ions (Eu³⁺/Tb³⁺). | Self-healing, luminescent materials with acid-base responsiveness ("antenna effect"). |
| Energy Storage | Polymerization of bipyridine-based monomers. | Redox-active polymers for use as anolytes/catholytes in redox flow batteries. |
Role of 2,2'-Bipyridine in Fundamental Catalysis Research
2,2'-Bipyridine is one of the most widely used ligands in catalysis, particularly in the field of visible-light photoredox catalysis. researchgate.net Its complexes with metals like ruthenium and iridium are classic photosensitizers, but recent interest has grown in using more earth-abundant metals like copper.
The archetypal complex, Ruthenium(II) tris(bipyridine) or [Ru(bpy)₃]²⁺, possesses a unique combination of properties that make it an effective photocatalyst: strong absorption in the visible spectrum, a long-lived excited state, and reversible redox behavior. nih.govrsc.org Upon absorption of light, the complex reaches a metal-to-ligand charge transfer (MLCT) excited state. In this state, the complex is both a stronger oxidant and a stronger reductant than in its ground state, enabling it to mediate single-electron transfer reactions with a wide range of organic substrates that would otherwise be kinetically slow. researchgate.net
Research into copper-based photoredox catalysts has also highlighted the importance of the bipyridine ligand. By designing 4,6-disubstituted 2,2'-bipyridine ligands, researchers have synthesized heteroleptic copper(I) complexes with longer excited-state lifetimes and more positive redox potentials compared to classic copper catalysts. acs.org These tailored catalysts have shown high efficiency in reactions like the chlorotrifluoromethylation of alkenes, demonstrating that rational ligand design is key to unlocking the potential of base-metal photoredox catalysis. acs.org
The following table summarizes the key photophysical and electrochemical properties of a representative Ruthenium-bipyridine complex, which are fundamental to its role in catalysis.
| Property | Value/Description | Significance in Catalysis |
| Absorption Maximum (λₘₐₓ) | ~455 nm (MLCT band) | Allows for excitation with visible light, a mild and accessible energy source. |
| Emission Maximum (λₑₘ) | ~610-630 nm | Indicates the energy of the excited state. |
| Excited State Lifetime (τ) | ~1.1 µs (in acetonitrile) | A long lifetime provides a sufficient window for bimolecular electron transfer to occur. |
| Redox Potentials (vs SCE) | E₁/₂([Ru(III/II)]) ≈ +1.26 V | The ground state is a moderate oxidant. |
| E₁/₂([Ru(II/I)]) ≈ -1.33 V | The ground state is a moderate reductant. | |
| E₁/₂([Ru(III/II)]) ≈ -0.84 V | The excited state is a powerful oxidant. | |
| E₁/₂([Ru(II/I)]) ≈ +0.77 V | The excited state is a powerful reductant. |
2,2'-Bipyridine in Supramolecular Chemistry and Self-Assembly Processes
The principles of supramolecular chemistry rely on harnessing non-covalent interactions to construct complex, functional architectures from simpler molecular components. nih.gov Within this field, 2,2'-Bipyridine serves as a quintessential building block for the coordination-driven self-assembly of metallosupramolecular structures. nih.gov Its rigid, planar geometry and well-defined coordination vector make it an ideal component for creating discrete 2D and 3D ensembles with high fidelity. nih.gov
The combination of 2,2'-bipyridine or its derivatives (acting as linear or angular linkers) with metal ions that have specific coordination geometries (e.g., square planar Pt(II) or Pd(II), or octahedral Fe(II) or Ru(II)) allows for the programmed assembly of a vast library of shapes, including molecular squares, rectangles, prisms, and more complex polyhedra. nih.govrsc.org These self-assembled structures are not mere curiosities; they can possess cavities capable of encapsulating guest molecules, exhibit unique photophysical properties, or act as nanoreactors.
A powerful strategy known as "self-organization by selection" has been demonstrated using systems that can form bipyridine-like ligands in situ. By mixing simpler components (an aminophenol and a dialdehyde) in the presence of a metal ion (e.g., zinc(II)), a dynamic library of potential ligands is generated through reversible imine bond formation. The metal ion then selectively binds the correctly formed tridentate ligand, driving the equilibrium towards the formation of a highly stable [2x2] grid-like metallosupramolecular architecture. nih.gov This process mimics biological selection, where a specific, stable product is amplified from a complex mixture of components.
Development of 2,2'-Bipyridine for Sensing and Detection Technologies
The ability of 2,2'-Bipyridine to bind selectively to metal ions and to have its photophysical properties modulated upon binding makes it a prime candidate for the development of chemical sensors. Derivatives of 2,2'-bipyridine are often incorporated as the recognition and signaling unit in chemosensors.
Fluorescent sensors based on pyridine (B92270) derivatives have been developed for the detection of various cations. mdpi.com The principle often relies on a change in the fluorescence intensity or wavelength upon complexation of a metal ion. The nitrogen atoms of the bipyridine moiety act as the binding site, and this interaction can lead to effects like chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET) quenching, providing a measurable optical signal.
Furthermore, ruthenium(II) bipyridine complexes have been engineered to act as anion sensors. rsc.org In these systems, a second, hydrogen-bond-donating ligand (like 2,2'-bibenzimidazole) is incorporated into the complex. The N-H groups on this second ligand can interact with anions through hydrogen bonding or deprotonation. These interactions perturb the electronic structure of the ruthenium complex, leading to detectable changes in its emission spectrum and electrochemical properties. The strength and nature of the response can be tuned by modifying the acidity of the N-H protons, allowing for selective sensing of different anions. rsc.org
| Sensor Type | Analyte | Sensing Mechanism | Signal Output |
| Cation Sensor | Transition metal ions (e.g., Cr²⁺, Co²⁺, Cu²⁺) | Coordination of the metal ion to the bipyridine nitrogen atoms. | Change in fluorescence intensity (quenching or enhancement). |
| Anion Sensor | Anions (e.g., F⁻, OAc⁻, Cl⁻) | Hydrogen bonding or deprotonation of a secondary ligand attached to a [Ru(bpy)₂]²⁺ core. | Shift in emission spectrum or change in redox potential. |
Future Research Directions for Xotjghcmzolipx Qzabapfnsa
Exploration of Novel Reactivity Modalities and Transformative Reactions
While Imatinib's primary mechanism as a tyrosine kinase inhibitor is well-established, researchers are exploring novel chemical reactions and modifications to enhance its efficacy and overcome resistance. nih.gov The synthesis of new Imatinib derivatives is a significant area of investigation. nih.gov By modifying the core structure, scientists aim to create compounds with improved potency and the ability to target mutated forms of the BCR-ABL protein, a primary driver of resistance in Chronic Myelogenous Leukemia (CML). nih.govnih.gov
Studies have shown that even with its specific design for the BCR-ABL protein, Imatinib exhibits effects on cancer cell lines that are negative for this protein. nih.gov This suggests untapped therapeutic potential and alternative mechanisms of action that warrant further exploration. The development of novel approaches to combat Imatinib resistance also includes the investigation of farnesyltransferase and proteasome inhibitors, which have demonstrated growth-inhibitory properties in leukemia. nih.gov
Development of Advanced Theoretical Models and Machine Learning Algorithms
The use of advanced computational tools is becoming increasingly crucial in understanding and predicting the behavior of Imatinib and its derivatives. Molecular mechanics force fields are being developed to model the interactions between Imatinib and its target proteins, providing insights into its binding mechanisms. researchgate.net These models, consistent with established force fields like CHARMM, utilize ab initio calculations to derive atomic charges and Lennard-Jones parameters. researchgate.net
Furthermore, machine learning (ML) and deep learning (DL) algorithms are being employed to predict patient adherence to Imatinib treatment, a critical factor in its real-world effectiveness. nih.gov A recent study successfully used various ML models, such as eXtreme gradient boosting and random forest, to identify key predictors of nonadherence. nih.gov While these models show high accuracy, there is a recognized need to improve their sensitivity for clinical application. medrxiv.org Theoretical models have also been used to analyze the dynamics of CML, with some suggesting that long-term Imatinib treatment may not fully eradicate leukemic stem cells. wordpress.com
| Machine Learning/Deep Learning Algorithm | Application in Imatinib Research | Key Findings/Goals |
|---|---|---|
| eXtreme gradient boosting (XGBoost) | Predicting patient adherence to Imatinib. nih.gov | Part of a suite of models used to identify factors associated with nonadherence. nih.gov |
| Light Gradient Boosting Machine (LGBM) | Predicting patient adherence to Imatinib. nih.gov | Demonstrated superior performance in predicting nonadherence with a mean f1_score of 0.65. nih.gov |
| Random Forest | Predicting patient adherence to Imatinib. nih.gov | Used in comparative analysis of models for predicting nonadherence. nih.gov |
| Support Vector Machine (SVM) | Predicting patient adherence to Imatinib. nih.gov | Included in the modeling to identify predictors of nonadherence. nih.gov |
| Artificial Neural Network (ANN) | Predicting patient adherence to Imatinib. nih.gov | Applied to develop a predictive model for Imatinib adherence. nih.gov |
Integration into Multifunctional Hybrid Chemical Systems
A significant future direction for Imatinib research lies in its integration into combination therapies to create synergistic effects and combat resistance. nih.gov Studies have shown that combining Imatinib with other agents, such as AKT inhibitors, can provide significantly greater efficacy in treating gastrointestinal stromal tumors (GIST). nih.gov This approach aims to target multiple molecular pathways simultaneously, potentially leading to more durable disease control. nih.gov
The synergistic interaction of Imatinib with traditional chemotherapy agents, like temozolomide (B1682018) and hydroxyurea, has also been observed in malignant glioma cells. nih.gov These combinations may work by affecting cell cycle control mechanisms. nih.gov Furthermore, combining Imatinib with arsenic sulfide (B99878) has shown profound therapeutic effects in CML models by targeting the BCR/ABL protein through different mechanisms, including ubiquitination and inhibition of the PI3K/AKT/mTOR pathway. nih.gov The combination of kinase inhibitors with immune checkpoint inhibitors is another emerging strategy, with the potential to enhance anti-tumor immune responses. nih.gov
Challenges and Opportunities in the Broader Academic Translation of Research Findings
Despite the success of Imatinib, significant challenges remain in translating research findings into broader clinical practice. The development of resistance to Imatinib is a major obstacle, primarily due to mutations in the kinase domain of the BCR-ABL protein. nih.govproquest.com This has spurred the development of second-generation tyrosine kinase inhibitors. nih.gov
The clinical trial process itself presents hurdles, with many trials failing to enroll sufficient participants and facing lengthy timelines from conception to initiation. ntu.edu.cn However, the development of Imatinib also serves as a prime example of a successful collaboration between academia and industry, highlighting the potential for such partnerships to accelerate progress. ntu.edu.cn A key opportunity for future research is to gain a more comprehensive understanding of the molecular distinctions between cancer and normal cells, which was fundamental to Imatinib's success. ntu.edu.cn This includes investigating epigenetic factors, metabolic vulnerabilities, and tumor-stroma interactions. ntu.edu.cn
| Area | Challenges | Opportunities |
|---|---|---|
| Drug Resistance | Mutations in the BCR-ABL kinase domain leading to reduced drug affinity. nih.govproquest.com | Development of novel inhibitors effective against resistant mutants. nih.gov Understanding and targeting mechanisms beyond kinase domain mutations. nih.gov |
| Clinical Trials | Cumbersome process, low enrollment in some academic trials, and long timelines. ntu.edu.cn | Fostering productive collaborations between academic investigators and industry to streamline development. ntu.edu.cn |
| Fundamental Understanding | Need for a deeper understanding of cancer biology beyond single targets. ntu.edu.cn | Exploring epigenetic modifications, metabolic susceptibilities, and the tumor microenvironment as new therapeutic targets. ntu.edu.cn |
| Treatment Optimization | Determining the optimal duration of therapy and criteria for treatment discontinuation. nih.gov | Identifying biomarkers to predict which patients can safely stop therapy and achieve treatment-free remission. nih.gov |
Synergistic Approaches Combining Synthetic, Theoretical, and Mechanistic Studies
The future of Imatinib research will increasingly rely on a holistic approach that integrates synthetic chemistry, theoretical modeling, and mechanistic studies. The synthesis of novel Imatinib derivatives provides new chemical entities for investigation. nih.gov Theoretical studies, including molecular docking simulations, can then predict the binding affinities and conformations of these new compounds with their target kinases. nih.gov
For instance, molecular docking has suggested that certain new derivatives prefer a "DFG-out" conformation of the ABL kinase domain, similar to Imatinib itself. nih.gov Mechanistic studies, such as whole-transcriptome sequencing, can elucidate the molecular effects of these new compounds and combination therapies, identifying novel pathways and potential therapeutic targets. nih.gov A systems biology approach, combining proteomics, phosphoproteomics, and transcriptomics, has been used to understand the synergistic effects of Imatinib and arsenic sulfide, revealing complex modifications at both the transcription and protein levels. nih.gov This integrated strategy is essential for designing more effective and personalized treatments for cancers driven by aberrant kinase activity.
Q & A
Basic Research Questions
Q. How can researchers formulate precise research questions for studying "Xotjghcmzolipx-qzabapfnsa-"?
- Begin by identifying gaps in existing literature using systematic reviews and meta-analyses. Align questions with theoretical frameworks (e.g., chemical interaction models) to ensure relevance and testability .
- Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine questions. For example:
- Feasibility: Assess availability of instrumentation for synthesizing the compound.
- Novelty: Explore uncharacterized properties like thermodynamic stability or catalytic behavior.
Q. What methodologies are recommended for initial characterization of "Xotjghcmzolipx-qzabapfnsa-"?
- Stepwise approach :
Structural analysis : Use X-ray crystallography or NMR spectroscopy to determine molecular geometry .
Purity validation : Deploy HPLC or mass spectrometry to confirm compound integrity .
Baseline reactivity tests : Conduct titration experiments to assess acid-base or redox behavior .
- Document protocols in alignment with journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to ensure reproducibility .
Q. How should researchers design experiments to ensure statistical validity?
- Adopt factorial design to isolate variables affecting the compound’s properties (e.g., temperature, solvent polarity). Use a control group and randomized sampling to minimize bias .
- Calculate sample sizes using power analysis (α=0.05, β=0.20) to ensure adequate statistical power .
Advanced Research Questions
Q. How can contradictory data from studies on "Xotjghcmzolipx-qzabapfnsa-" be resolved?
- Apply triangulation :
- Methodological: Cross-validate results using independent techniques (e.g., spectroscopy vs. computational modeling).
- Data source: Compare findings across labs with standardized protocols .
Q. What strategies are effective for integrating computational models with experimental studies?
- Use density functional theory (DFT) to predict electronic properties, then validate experimentally via UV-Vis spectroscopy .
- Example workflow:
| Computational Step | Experimental Validation |
|---|---|
| DFT-optimized structure | X-ray crystallography |
| Reaction energy profile | Calorimetry |
Q. How can researchers ensure ethical and reproducible data management?
- Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Store raw data in repositories like Zenodo or Figshare with standardized metadata .
- Document preprocessing steps (e.g., baseline correction in spectral data) .
Q. What frameworks support hypothesis testing for the compound’s novel applications?
- Link hypotheses to mechanistic models (e.g., catalytic cycles, binding affinity). For instance:
- Hypothesis: "Xotjghcmzolipx-qzabapfnsa- exhibits pH-dependent luminescence."
- Test: Measure emission spectra across pH 3–11 and correlate with protonation states via DFT .
Data Presentation and Reporting
Q. What are best practices for presenting complex datasets in publications?
- Use supplementary tables for raw data (e.g., crystallographic coordinates, kinetic rates) and highlight key trends in main figures .
- Example table structure for kinetic studies:
| [Substrate] (mM) | Initial Rate (µM/s) | Error (±) |
|---|---|---|
| 10 | 2.3 | 0.1 |
Q. How should researchers address non-reproducible results in peer-reviewed manuscripts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
